This compound falls under the category of benzeneacetic acids, which are characterized by the presence of a benzene ring attached to an acetic acid group. Additionally, it is classified as a nitro compound due to the presence of a nitro group (-NO₂) on the aromatic ring, and it also contains a chlorine substituent.
The synthesis of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid involves several steps that typically include:
The molecular formula for 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid is C₁₈H₁₈ClN₄O₄S.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of substituents.
5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid participates in various chemical reactions:
The mechanism of action for 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid primarily involves modulation of neurotransmitter systems in the brain:
Physical properties are often characterized using:
These analyses help ensure that the compound meets pharmaceutical standards for efficacy and safety.
5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid has several scientific applications:
The compound is systematically named as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid, reflecting its core structural components:
This nomenclature adheres to IUPAC priority rules, positioning the acetic acid chain as the parent structure. The compound is classified as an arylacetic acid derivative and a benzisothiazolyl-piperazine hybrid. Its role as a synthetic intermediate in antipsychotic drug development—specifically for ziprasidone—further categorizes it among pharmaceutically relevant impurities [2] [7].
Table 1: Atomic Composition and Mass Analysis
Component | Value |
---|---|
Molecular Formula | C₂₁H₂₁ClN₄O₄S |
Molecular Weight | 460.93 g/mol |
Carbon (C₂₁) | 54.73% |
Hydrogen (H₂₁) | 4.59% |
Chlorine (Cl) | 7.69% |
Nitrogen (N₄) | 12.16% |
Oxygen (O₄) | 13.88% |
Sulfur (S) | 6.95% |
The molecular formula C₂₁H₂₁ClN₄O₄S confirms the integration of key pharmacophores: a chloronitrobenzene unit, an acetic acid moiety, and the benzisothiazolyl-piperazine group. The calculated molecular mass of 460.93 g/mol is consistent across suppliers and analytical certificates [1] [3] [6]. The high nitrogen content (12.16%) reflects the presence of the piperazine and nitro groups, which influence polarity and hydrogen-bonding capacity.
While experimental spectral data for this specific compound is limited in public literature, predictions can be inferred from related benzisothiazol-piperazine derivatives:
Note: Experimental validation is required for definitive assignments.
No single-crystal X-ray structures of this compound are publicly reported. However, computational models predict key properties:
Conformational flexibility arises from:
Comparative analysis with ziprasidone hydrochloride monohydrate (CAS 122883-93-6) reveals that replacing the oxindole core in ziprasidone with a nitrophenylacetic acid group introduces steric constraints due to the planar nitro moiety. This reduces conformational adaptability relative to saturated heterocycles [5] [8] [9].
Table 2: Structural and Functional Comparison to Key Derivatives
Compound | Core Structure | Molecular Weight | Key Functional Differences |
---|---|---|---|
Target Compound | Chloronitrophenyl-acetic acid | 460.93 g/mol | Nitro group, acetic acid chain |
Ziprasidone (Geodon®) | Oxindole | 412.94 g/mol (base) | Carbamoyl group, reduced chlorine position |
Ziprasidone Impurity D | Bis-benzisothiazolyl | 557.61 g/mol | Dual benzisothiazole units |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol | Phenol | 418.90 g/mol | Acetic acid replaced by phenolic OH |
The target compound shares the benzisothiazolyl-piperazinyl-ethyl motif with pharmacologically active derivatives like ziprasidone. However, key distinctions include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5